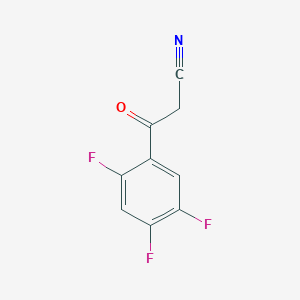

4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

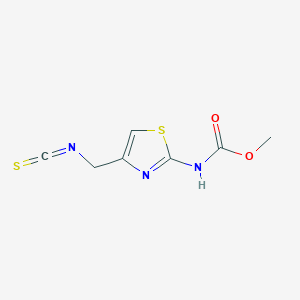

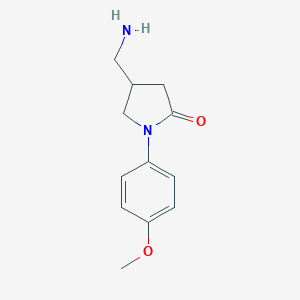

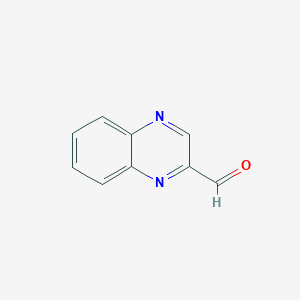

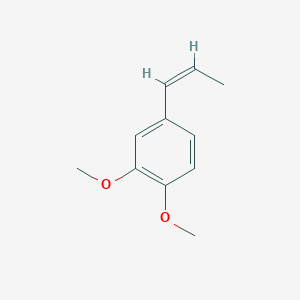

4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one, also known as 4-AM-P2-ONE, is a chemical compound that is often used in scientific research as a tool to study various biological processes and mechanisms. It is an aminomethylpyrrolidinone, a type of heterocyclic compound, and is composed of a pyrrolidinone ring with an aminomethyl substituent on the 4-position. This molecule has a variety of applications in scientific research, including its use as a substrate for enzyme assays, as a ligand for receptors, and as a tool to study the mechanism of action of various drugs.

Applications De Recherche Scientifique

Synthesis of Secondary Amines

Secondary amines are pivotal in the synthesis of various pharmaceuticals, agrochemicals, and dyes4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one serves as an important starting material for the preparation of secondary amines through reduction processes involving catalysts like LiAlH4 and NaBH4 . These secondary amines form the backbone of many therapeutic agents, including antidepressants and analgesics.

Development of Azo Dyes

Azo dyes are characterized by their vivid colors and are extensively used in textile industries. The compound can be utilized to create azo dyes through diazotization reactions, where it acts as a coupling component to produce color-fast dyes with a variety of shades .

Creation of Dithiocarbamates

Dithiocarbamates are chemicals with applications ranging from agriculture as pesticides to the rubber industry as vulcanization accelerators. The subject compound can be employed as a precursor in the synthesis of dithiocarbamates, which are also studied for their potential medicinal properties .

Pharmaceutical Research

In pharmaceutical research, this compound’s derivatives are explored for their biological activities. Its structural similarity to compounds with known antidepressant and analgesic properties makes it a valuable candidate for the development of new therapeutic drugs .

Supramolecular Chemistry

The compound’s ability to form intermolecular hydrogen bonds makes it suitable for constructing supramolecular structures. These structures are essential in the development of molecular machines, sensors, and materials science applications .

Crystallography Studies

Due to its crystalline nature, 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one is used in crystallography to understand molecular interactions and stability. Its orthorhombic and monoclinic crystal systems provide insights into molecular geometry and intermolecular forces .

Propriétés

IUPAC Name |

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCQAUGHRIVTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933406 |

Source

|

| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

CAS RN |

148436-13-9 |

Source

|

| Record name | 4-Aminomethyl-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)